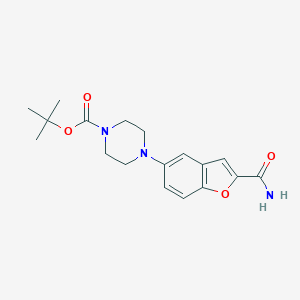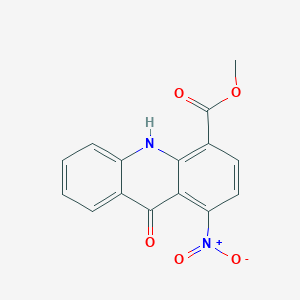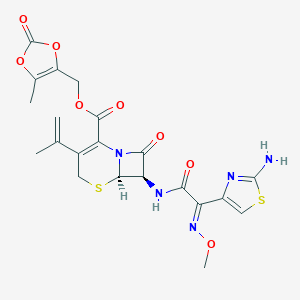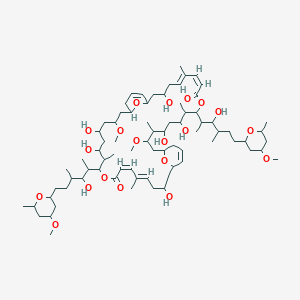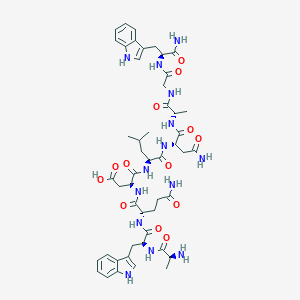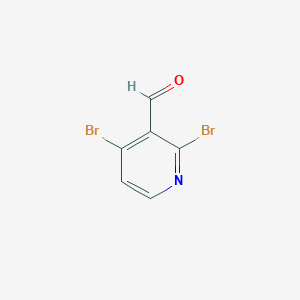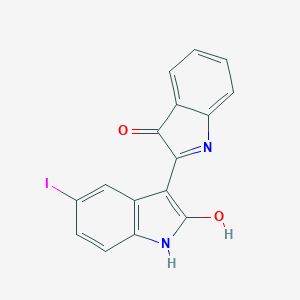
3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one, also known as IKK Inhibitor VII, is a potent inhibitor of IκB kinase (IKK). IKK is a key regulator of the NF-κB pathway, which is involved in the regulation of inflammation, immunity, and cell survival. IKK Inhibitor VII has been widely used in scientific research to study the role of IKK in various cellular processes.
Wirkmechanismus
3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one Inhibitor VII acts by inhibiting the activity of IκB kinase (3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one), a key regulator of the NF-κB pathway. NF-κB is a transcription factor that plays a critical role in the regulation of inflammation, immunity, and cell survival. When activated, NF-κB translocates to the nucleus and activates the expression of various genes that are involved in these processes. 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one Inhibitor VII blocks the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, a key inhibitor of NF-κB.
Biochemische Und Physiologische Effekte
3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one Inhibitor VII has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activation of immune cells, such as T cells and macrophages. It has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis in these cells. In addition, 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one Inhibitor VII has been shown to have neuroprotective effects in models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one Inhibitor VII in lab experiments is its potency and specificity. It is a highly selective inhibitor of 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one and does not affect other kinases or enzymes. This allows researchers to study the specific role of 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one in various cellular processes without interference from other pathways. However, one limitation of using 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one Inhibitor VII is its potential toxicity. It is important to use appropriate safety precautions when handling this compound, as it can be harmful if ingested or inhaled.
Zukünftige Richtungen
There are several future directions for research involving 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one Inhibitor VII. One area of interest is the development of new therapeutic strategies for the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Another area of interest is the investigation of the role of 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one in the development of cancer, and the potential use of 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one inhibitors as anti-cancer agents. In addition, there is ongoing research into the neuroprotective effects of 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one inhibitors in models of Alzheimer's disease and other neurodegenerative disorders.
Synthesemethoden
The synthesis of 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one Inhibitor VII involves several steps. The starting material is 5-iodoindole-2-carboxylic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 3-aminoacetophenone to form an intermediate, which is cyclized to form the indolone ring system. The resulting compound is then treated with hydrazine hydrate to form the hydrazone, which is further reacted with acetic anhydride to form the final product.
Wissenschaftliche Forschungsanwendungen
3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one Inhibitor VII has been used in a wide range of scientific research applications. It has been used to study the role of 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one in various cellular processes, including inflammation, immunity, and cell survival. It has also been used to investigate the mechanisms underlying the development of various diseases, including cancer, Alzheimer's disease, and autoimmune disorders. In addition, 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one Inhibitor VII has been used to develop new therapeutic strategies for the treatment of these diseases.
Eigenschaften
CAS-Nummer |
126433-42-9 |
|---|---|
Produktname |
3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one |
Molekularformel |
C16H9IN2O2 |
Molekulargewicht |
388.16 g/mol |
IUPAC-Name |
2-(2-hydroxy-5-iodo-1H-indol-3-yl)indol-3-one |
InChI |
InChI=1S/C16H9IN2O2/c17-8-5-6-12-10(7-8)13(16(21)19-12)14-15(20)9-3-1-2-4-11(9)18-14/h1-7,19,21H |
InChI-Schlüssel |
GTQDKQRZKDDFGV-YPKPFQOOSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C/3\C4=C(C=CC(=C4)I)NC3=O)/N2 |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=N2)C3=C(NC4=C3C=C(C=C4)I)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(=N2)C3=C(NC4=C3C=C(C=C4)I)O |
Synonyme |
5'-iodoindirubin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



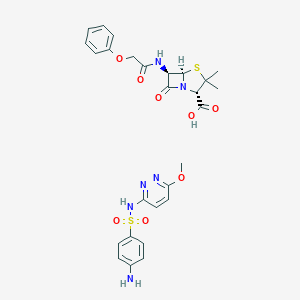
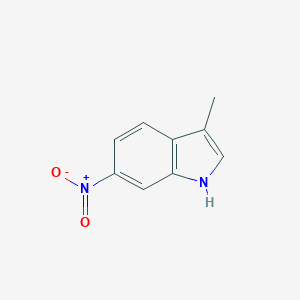
![[(2R,3R,4S,5R)-4-benzoyloxy-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B143901.png)
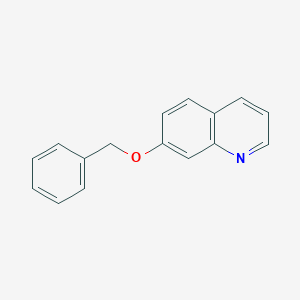
![(6R,7S)-Benzhydryl 7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-YL)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B143903.png)
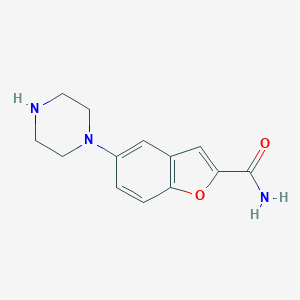
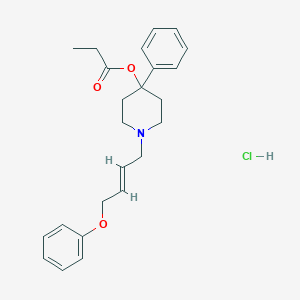
![(2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamide](/img/structure/B143906.png)
